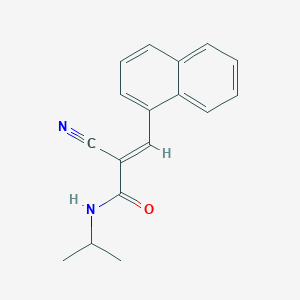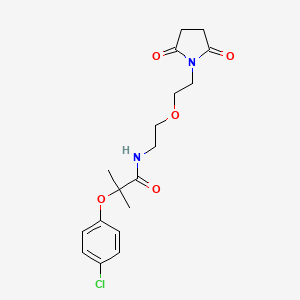![molecular formula C20H23NO4 B2591791 butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232820-38-0](/img/structure/B2591791.png)
butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is a chemical compound with the molecular formula C20H23NO4 and a molecular weight of 341.4 g/mol . It falls under the category of additional biochemicals and is commonly used in proteomics research .
Synthesis Analysis
The synthetic pathway for butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate involves the condensation of 4-aminobenzoic acid with an aldehyde (likely 3-ethoxy-2-hydroxybenzaldehyde ) in the presence of a suitable base. The butyl ester group is introduced to enhance solubility and stability .
Molecular Structure Analysis
The compound’s structure consists of a benzoate core with an appended amino group and an ethoxy-substituted phenyl ring . The 1E configuration indicates a single bond between the amino group and the benzoate moiety. The butyl group is attached to the benzoate through an ester linkage .
Aplicaciones Científicas De Investigación
Physico-chemical Properties
A study explored the physico-chemical properties of compounds with potential beta-adrenolytic activity, focusing on derivatives including butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate. Key parameters such as lipophilicity, surface activity, and adsorbability were investigated to understand the relationship between the compound's structure and its biological activity. This research lays the groundwork for quantitative structure-activity studies by establishing spectral characteristics, pKa values, and parameters of lipophilicity among other properties (Stankovicová et al., 2014).
Polymerization Processes
Another application involves the stereospecific cationic polymerization of mesomorphic vinyl ethers, including derivatives of butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate. This research highlighted how polymers produced under varying conditions exhibit different stereoregularities. The study contributes to understanding the influence of tacticity on mesomorphism and molecular organization, with implications for developing new materials with tailored properties (Hellermark et al., 1996).
Synthesis Methodologies
Research into convenient synthesis methods has led to advancements in producing compounds like methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, key intermediates for synthesizing biologically active compounds. Such methodologies are crucial for developing pharmaceuticals, showcasing the compound's significance in medicinal chemistry (Zhang et al., 2009).
Optical and Nonlinear Properties
The optical and nonlinear properties of derived Schiff base compounds, including butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate, have been studied for their potential applications in optical limiting and as pressure sensors. These compounds exhibit significant mechanochromic luminescence, making them suitable for advanced optical materials and sensors (Abdullmajed et al., 2021), (Zhao et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,14,22H,3-5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRMVHRKGUZKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2591710.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2591711.png)
![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591713.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2591716.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2591717.png)
![1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2591720.png)





